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Compound of Interest

Compound Name: Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806328

Introduction

Ethanol, 2-amino-, sulfate, also known by synonyms such as 2-aminoethyl hydrogen sulfate
and ethanolamine sulfate, is an organic salt with applications in chemical synthesis and
biological research. A thorough understanding of its molecular structure is critical for its
application in research and drug development. This technical guide provides a comprehensive
overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental
protocols are provided to assist researchers in reproducing and verifying these findings.

Spectroscopic Data Summary

The structural elucidation of ethanol, 2-amino-, sulfate relies on the combined interpretation of
data from multiple spectroscopic techniques. Each method provides unigue insights into the
molecular framework of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule by measuring the
absorption of infrared radiation at specific wavenumbers. The IR spectrum of ethanol, 2-amino-,
sulfate shows characteristic absorption bands corresponding to its key functional groups.
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Vibrational Mode Functional Group Absorption Range (cm~1)
O-H Stretch Hydrogen Sulfate 3460 - 3400 (Broad)

N-H Stretch Primary Amine 3400 - 3300

Asymmetric S=0 Stretch Sulfate ~1204 - 1177

Symmetric S=O Stretch Sulfate ~1100

C-O Stretch Alcohol/Ester 1074 - 1028

Note: The presence of strong hydrogen bonding significantly influences the position and shape
of the O-H and N-H stretching bands, often causing them to appear broad.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For ethanol, 2-amino-, sulfate, the proton (*H) and carbon-13 (33C) NMR spectra are
essential for confirming the connectivity of the ethyl group and the influence of the amino and
sulfate functionalities. The chemical shifts are influenced by the electron-withdrawing sulfate
group, which deshields the adjacent protons and carbons, causing them to resonate at a lower
field (higher ppm).[1][2]

IH NMR Data
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13C NMR Data
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. Spectra are typically
recorded in a deuterated solvent like DO or DMSO-ds.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information
about the molecular weight and elemental composition. For ethanol, 2-amino-, sulfate, soft
ionization techniques are preferred to observe the molecular ion with minimal fragmentation.
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Parameter Value Technique

Molecular Weight 141.15 g/mol

Exact Mass 141.00957888 Da High-Resolution MS
Molecular lon [M+H]* 142.0173 Electrospray lonization (ESI)

Note: Electron lonization (El) is a hard ionization technique that causes extensive
fragmentation, which can be useful for structural analysis but may result in a weak or absent
molecular ion peak.[3][4][5] Common fragments for amines include alpha-cleavage (loss of an
alkyl radical adjacent to the nitrogen).

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality,
reproducible spectroscopic data.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

This technique is ideal for analyzing solid powder samples with minimal preparation.[6][7][8][9]

 Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. A
background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is
recorded to subtract atmospheric H20 and CO: signals.

o Sample Preparation: A small amount (approx. 5-10 mg) of dry, solid ethanol, 2-amino-,
sulfate is placed directly onto the center of the ATR crystal.

o Data Acquisition: A pressure clamp is applied to ensure firm and uniform contact between the
sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 to
32 scans over a range of 4000—400 cm~* with a resolution of 4 cm~1,

o Data Processing: The resulting spectrum is baseline-corrected and, if necessary, an ATR
correction is applied to account for the wavelength-dependent penetration depth of the
evanescent wave.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution solution-state NMR is used to obtain *H and 13C spectra.[10][11]

Sample Preparation: Approximately 10-20 mg of ethanol, 2-amino-, sulfate is accurately
weighed and dissolved in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium
Oxide, D20, or DMSO-ds) in a clean vial. The solution is then filtered through a pipette with a
glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[11]

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer's magnet. The spectrometer is locked onto the deuterium signal of the solvent,
and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-
resolved peaks.

'H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters
include a 90° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of
1-2 seconds, and the acquisition of 8 to 16 scans to improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 13C experiment is performed. Due to the low
natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay may be required.[12]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced internally to the
residual solvent peak or an external standard like TMS or DSS.

High-Resolution Mass Spectrometry (HRMS)

Electrospray lonization (ESI) is a soft ionization technique suitable for polar, non-volatile
compounds like organic salts, allowing for the accurate mass determination of the molecular
ion.

e Sample Preparation: A dilute solution of the sample is prepared by dissolving less than 1 mg
of ethanol, 2-amino-, sulfate in 1 mL of a suitable solvent system, typically a mixture of water
and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
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e Instrument Calibration: The mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap
analyzer) is calibrated using a known standard solution to ensure high mass accuracy.

» Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.qg.,
5-10 pL/min). The instrument is operated in positive ion mode to detect the protonated
molecule, [M+H]*. Data is acquired over a relevant m/z range (e.g., 50-500 amu).

o Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the
monoisotopic mass of the protonated molecule. The high-resolution data allows for the
calculation of the elemental formula, which can be compared to the theoretical formula
(C2HsNO4S+ for the [M+H]* ion) to confirm the compound's identity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of ethanol, 2-amino-, sulfate, from sample preparation to final structural
elucidation.
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Workflow for the spectroscopic analysis of ethanol, 2-amino-, sulfate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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